N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide

Catalog No.
S6428230
CAS No.
M.F
C21H19N3O2
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicoti...

Product Name

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide

IUPAC Name

N-[4-(1-phenylethylcarbamoyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-9-11-19(12-10-17)24-21(26)18-8-5-13-22-14-18/h2-15H,1H3,(H,23,25)(H,24,26)

InChI Key

OJONYXUBJVGDBL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

The exact mass of the compound N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide is 345.147726857 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides, which are derivatives of nicotinic acid. It features a complex structure characterized by a phenyl group substituted with an amino and carbonyl group, linked to a nicotinamide moiety. The IUPAC name reflects its structural components, indicating the presence of both aromatic and heterocyclic elements. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features.

The chemical reactivity of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide can be explored through various reactions typical for amides and aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The presence of electron-withdrawing groups may facilitate nucleophilic attack on the aromatic ring, leading to substitution reactions.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide exhibits a range of biological activities, primarily linked to its structural similarity with nicotinamide. Research indicates that nicotinamides generally possess:

  • Anti-inflammatory properties: They may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective effects: Compounds in this class have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial activity: Some derivatives show promise in inhibiting bacterial growth, suggesting potential applications in antibiotic development.

The synthesis of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide can be achieved through several methods:

  • Amidation Reaction: Reacting 4-isocyanobenzoyl chloride with 1-phenylethylamine in the presence of a base to form the desired amide.
  • Condensation Reaction: Condensing nicotinamide with a suitable phenyl derivative under acidic conditions to introduce the carbonyl functionality.
  • Multi-step Synthesis: Employing a combination of functional group transformations, including protection-deprotection strategies, to construct the final compound.

N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for conditions such as neurodegenerative diseases or inflammation-related disorders.
  • Research Tools: It can be utilized in biochemical research to study pathways involving nicotinamides and their derivatives.
  • Cosmetics: Given its anti-inflammatory properties, it may find applications in skincare formulations aimed at reducing irritation or promoting skin health.

Studies on N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide's interactions with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Protein Binding Studies: Assessing how well the compound binds to various proteins can provide insights into its pharmacokinetics and efficacy.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes related to inflammation or oxidative stress could highlight therapeutic potentials.
  • Cellular Assays: Conducting assays on cell lines to determine cytotoxicity and bioactivity will help elucidate its biological profile.

Several compounds share structural similarities with N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityNotable Differences
NicotinamidePyridine ring with amideAnti-inflammatory, neuroprotectiveSimpler structure without phenylethyl substitution
1-PhenylethylamineSimple phenethylamine structureNeurotransmitter activityLacks carbonyl and nicotinamide functionalities
N-(4-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamideContains naphthalene moietyAntimicrobial propertiesMore complex aromatic system compared to nicotinamide

The uniqueness of N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide lies in its dual functionality combining both nicotinamide's pharmacological properties and the structural complexity provided by the phenylethyl group, potentially enhancing its biological activity compared to simpler analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

345.147726857 g/mol

Monoisotopic Mass

345.147726857 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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